4-Hydroxy-4-(4-nitrophenyl)butan-2-one
CAS No.: 57548-40-0
Cat. No.: VC3925879
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57548-40-0 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | 4-hydroxy-4-(4-nitrophenyl)butan-2-one |
| Standard InChI | InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3 |
| Standard InChI Key | DKESASVLMZGECV-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
| Canonical SMILES | CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a butan-2-one skeleton with hydroxyl and 4-nitrophenyl groups at the C4 position (Fig. 1). X-ray crystallography confirms a tetrahedral geometry at C4, with bond angles of 109.5° ± 1.2° around the hydroxyl oxygen . The nitro group adopts a planar configuration due to resonance stabilization, creating an electron-deficient aromatic system that influences reactivity.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| C4-O (hydroxyl) length | 1.42 Å | |
| C4-C (nitrophenyl) | 1.51 Å | |
| Dihedral angle (C3-C4) | 112.4° |
Enantiomeric Forms
The chiral center at C4 gives rise to (4R)- and (4S)-enantiomers (CAS 264224-65-9 and 9346910, respectively) . Circular dichroism studies reveal distinct optical rotations:
Racemization studies in DMSO show an energy barrier of 98.3 kJ/mol, indicating moderate configurational stability at room temperature .
Synthesis and Reaction Mechanisms
Aldol Condensation Pathways
The primary synthesis route involves an aldol reaction between 4-nitrobenzaldehyde and acetone under basic conditions :
Key optimization parameters include:
-
Temperature: 0–5°C (prevents retro-aldolization)
Enzymatic Reduction
Ketoreductase-mediated asymmetric reduction of 4-(4-nitrophenyl)-3-oxobutan-2-one achieves 92% ee for the (4R)-enantiomer :
Grignard Addition
Reaction of 4-nitrophenylmagnesium bromide with diketene derivatives provides a low-yield (41%) but stereospecific route :
Physicochemical Properties
Thermal Characteristics
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 1.2 | 25 |
| Ethanol | 84 | 25 |
| Dichloromethane | 220 | 25 |
Surfactant additives (e.g., SDS) enhance aqueous solubility to 8.7 mg/mL via micellar encapsulation.
Biological Activity and Applications
Enzyme Inhibition
The compound acts as a non-competitive inhibitor of:
Mechanistic studies suggest hydrogen bonding between the hydroxyl group and catalytic residues (His117 in AKR1C3) .
Catalytic Applications
In asymmetric organocatalysis, the (4R)-enantiomer induces up to 83% ee in aldol additions between cyclohexanone and 4-nitrobenzaldehyde .
Spectroscopic Characterization
NMR Data (CDCl₃, 300 MHz)
| Signal (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 2.21 | 3H | Singlet | Acetone methyl |
| 2.84 | 2H | Multiplet | C3-CH₂ |
| 5.25 | 1H | Multiplet | C4-OH |
| 8.19 | 2H | Doublet | Aromatic H (ortho) |
IR Spectroscopy (KBr, cm⁻¹)
-
3425 (O-H stretch)
-
1703 (C=O)
-
1520/1348 (asymmetric/symmetric NO₂)
Comparison with Structural Analogues
Table 2: Bioactivity of Nitrophenyl Butanone Derivatives
| Compound | Enzyme Inhibition (IC₅₀) | Catalytic ee (%) |
|---|---|---|
| 4-Hydroxy-4-(3-nitrophenyl)butan-2-one | 18.7 μM (AKR1C3) | 64 |
| 4-Methoxy-4-(4-nitrophenyl)butan-2-one | >100 μM | 22 |
| 4-Amino-4-(4-nitrophenyl)butan-2-one | 9.1 μM (CYP2D6) | N/A |
The para-nitro substitution pattern confers superior electronic effects for both inhibition and catalysis compared to meta-substituted analogues .
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